

An In-Depth Technical Guide to Biotin-PEG2-C4-Alkyne for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG2-C4-Alkyne*

Cat. No.: *B606128*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C4-Alkyne is a versatile biotinylation reagent that plays a crucial role in modern bioconjugation techniques. Its unique structure, incorporating a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal alkyne group, makes it an invaluable tool for researchers in proteomics, drug discovery, and diagnostics. This guide provides a comprehensive overview of **Biotin-PEG2-C4-Alkyne**, its properties, applications, and detailed protocols for its use.

The core functionality of **Biotin-PEG2-C4-Alkyne** lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the precise attachment of biotin to a wide range of azide-modified biomolecules under mild, aqueous conditions.^{[1][2]} The integrated PEG linker enhances the water solubility of the molecule and provides a flexible spacer, minimizing steric hindrance during the binding of the biotin tag to avidin or streptavidin.^[2]

Core Properties of Biotin-PEG2-C4-Alkyne

A clear understanding of the physicochemical properties of **Biotin-PEG2-C4-Alkyne** is essential for its effective application in experimental design.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₆ N ₄ O ₅ S	[3]
Molecular Weight	468.61 g/mol	[4]
CAS Number	1011268-28-2	[3]
Appearance	Crystalline solid	[1]
Solubility	Soluble in DMSO, DMF	[1]
Storage Conditions	-20°C, desiccated, protected from light	[5]

Key Applications in Bioconjugation

The unique trifunctional structure of **Biotin-PEG2-C4-Alkyne** lends itself to a variety of applications in life science research and drug development.

Protein Labeling and Detection

Biotin-PEG2-C4-Alkyne is widely used to label and detect proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group. The subsequent high-affinity interaction between biotin and streptavidin (or avidin) allows for the sensitive detection and purification of these labeled proteins. This is particularly valuable in proteomics for identifying and quantifying subsets of proteins within complex biological samples.

PROTAC Synthesis for Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, **Biotin-PEG2-C4-Alkyne** serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)[\[4\]](#) PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[\[4\]](#) The alkyne group of **Biotin-PEG2-C4-Alkyne** can be "clicked" to an azide-modified ligand for the target protein, while the biotin end can be used for purification or as a point of attachment for another molecular entity. The use of click chemistry in PROTAC development allows for rapid and efficient synthesis, which is critical for optimizing the linker length and composition to achieve potent and selective protein degradation.[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are detailed protocols for the application of **Biotin-PEG2-C4-Alkyne** in key bioconjugation experiments.

Protocol 1: General Protein Biotinylation via CuAAC

This protocol outlines the steps for labeling an azide-modified protein with **Biotin-PEG2-C4-Alkyne**.

Materials:

- Azide-modified protein
- **Biotin-PEG2-C4-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
- Sodium Ascorbate (freshly prepared)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO or DMF for dissolving **Biotin-PEG2-C4-Alkyne**
- Desalting column or dialysis cassette for purification

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Biotin-PEG2-C4-Alkyne** in DMSO or DMF.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 50 mM stock solution of THPTA in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

- Reaction Setup:

- In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
- Add **Biotin-PEG2-C4-Alkyne** to the protein solution to a final concentration of 100-500 μ M. A 10- to 50-fold molar excess over the protein is a good starting point.
- In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.^[8]
- Add the copper/ligand mixture to the protein-alkyne solution to a final CuSO₄ concentration of 100-500 μ M.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

- Incubation:

- Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

- Purification:

- Remove excess unreacted reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

- Analysis:

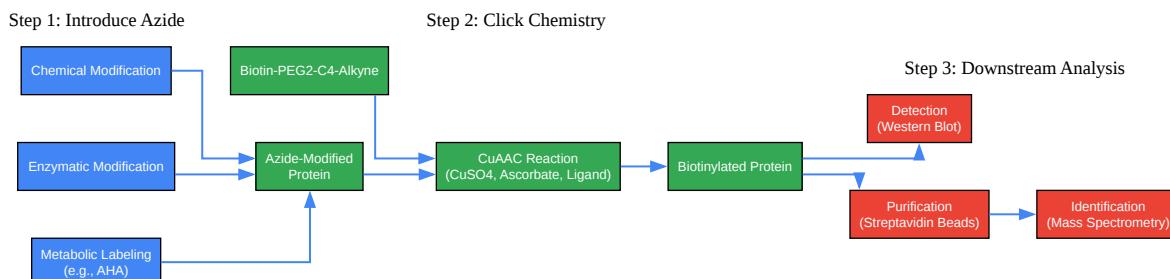
- The biotinylated protein can be analyzed by SDS-PAGE followed by Western blotting with streptavidin-HRP or by mass spectrometry.

Protocol 2: Synthesis of a PROTAC using Biotin-PEG2-C4-Alkyne

This protocol provides a general workflow for the synthesis of a PROTAC molecule using a click chemistry approach.

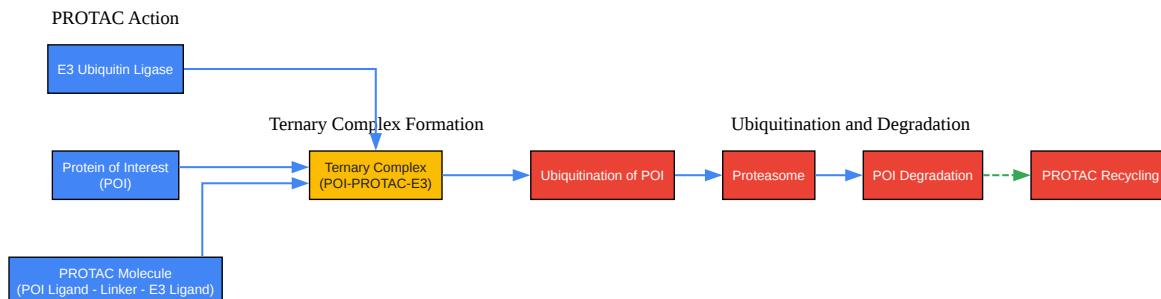
Materials:

- Azide-functionalized ligand for the protein of interest (POI)
- **Biotin-PEG2-C4-Alkyne**
- E3 ligase ligand with a reactive handle for conjugation
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Appropriate organic solvents (e.g., DMSO, DMF)
- Purification system (e.g., HPLC)


Procedure:

- Click Reaction:
 - Dissolve the azide-functionalized POI ligand and a slight molar excess (e.g., 1.1 equivalents) of **Biotin-PEG2-C4-Alkyne** in a suitable solvent like DMSO.
 - Prepare the Cu(I) catalyst by premixing CuSO_4 and THPTA in a 1:5 molar ratio.
 - Add the catalyst to the reaction mixture.
 - Add sodium ascorbate to initiate the reaction.
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purification of the Intermediate:
 - Purify the resulting biotin-PEG-linked POI ligand by HPLC to remove unreacted starting materials and catalyst.
- Conjugation to E3 Ligase Ligand:

- The purified intermediate can then be conjugated to the E3 ligase ligand through a suitable chemical reaction depending on the available functional groups.
- Final Purification and Characterization:
 - Purify the final PROTAC molecule using HPLC.
 - Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.


Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in bioconjugation.

[Click to download full resolution via product page](#)

Caption: Workflow for protein labeling using **Biotin-PEG2-C4-Alkyne**.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for a PROTAC in targeted protein degradation.

Conclusion

Biotin-PEG2-C4-Alkyne is a powerful and versatile tool for researchers engaged in bioconjugation. Its well-defined structure and reactivity in click chemistry reactions enable a wide range of applications, from the specific labeling and analysis of proteins to the innovative design of targeted therapeutics like PROTACs. By understanding its core properties and following optimized protocols, scientists can effectively leverage this reagent to advance their research in complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-PEG2-C4-Alkyne | 1011268-28-2 [chemicalbook.com]

- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotin-PEG2-C4-alkyne, 1011268-28-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biotin-PEG2-C4-alkyne , cas : 1011268-28-2 ,生物素-点击化学，生物素-PEG2-C4-快-
CSDN博客 [blog.csdn.net]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Biotin-PEG2-C4-Alkyne for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606128#biotin-peg2-c4-alkyne-for-beginners-in-bioconjugation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com